molecular formula C13H6Cl2N4OS B11047052 3-(2,3-Dichlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dichlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047052
M. Wt: 337.2 g/mol
InChI Key: SEBSEDAXFCEULB-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and furyl substituents. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and avoids the need for complex catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the one-pot synthesis method, ensuring consistent reaction conditions, and implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.

    Substitution: The dichlorophenyl and furyl groups can undergo substitution reactions, introducing new substituents and modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and appropriate catalysts or bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,3-Dichlorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of certain bacteria by binding to specific proteins and disrupting their physiological and biochemical processes . Molecular docking studies have shown strong binding affinity with target proteins, leading to significant changes in bacterial cell morphology and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific combination of dichlorophenyl and furyl groups, which confer unique reactivity and potential biological activities. Its ability to undergo various chemical reactions and its demonstrated antimicrobial properties make it a compound of significant interest in both academic and industrial research.

Properties

Molecular Formula

C13H6Cl2N4OS

Molecular Weight

337.2 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6Cl2N4OS/c14-8-4-1-3-7(10(8)15)11-16-17-13-19(11)18-12(21-13)9-5-2-6-20-9/h1-6H

InChI Key

SEBSEDAXFCEULB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C3N2N=C(S3)C4=CC=CO4

Origin of Product

United States

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